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Compound of Interest |

Compound Name: 3-Chloro-4-formylbenzonitrile
CAS No.: 58588-64-0
Cat. No.: B2836289
- 7

CAS: 90260-22-3 | Molecular Formula: CsH4CINO
Executive Summary

3-Chloro-4-formylbenzonitrile is a tri-functionalized aromatic scaffold that serves as a critical
"lynchpin intermediate” in the synthesis of next-generation non-steroidal mineralocorticoid
receptor antagonists (MRAs), most notably Finerenone (Kerendia).

Unlike simple benzaldehydes, this molecule possesses a unique electronic architecture: the
formyl group (-CHO) at the C4 position activates the chlorine atom (—CI) at the C3 position for
Nucleophilic Aromatic Substitution (SnAr), while the nitrile group (-CN) at C1 provides a handle
for further heterocycle construction or hydrolysis.

This guide details the strategic application of 3-Chloro-4-formylbenzonitrile in drug discovery,
focusing on its conversion to the Finerenone precursor (4-cyano-2-methoxybenzaldehyde) and
its utility in divergent Structure-Activity Relationship (SAR) libraries.

Part 1: The Electronic Activation Map

To successfully utilize this intermediate, researchers must understand its reactivity profile. The
molecule is not merely a building block; it is an electrophilic trap.
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Mechanistic Insight: The Ortho-Effect

The reactivity is defined by the relationship between the formyl group and the chlorine atom.

e The Activator: The formyl group is a strong electron-withdrawing group (EWG) via resonance
(-M effect).

e The Leaving Group: The chlorine atom is located ortho to the formyl group.

e The Result: The electron density at the C3 carbon is significantly reduced, making it highly
susceptible to nucleophilic attack (SnAr), even under mild conditions.

The nitrile group at C1 (meta to the chlorine) exerts a secondary inductive electron-withdrawing
effect (-1), further stabilizing the Meisenheimer complex intermediate during substitution.

Diagram 1: Reactivity & Functionalization Logic
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Caption: Electronic activation map showing how the C4-Formyl group activates the C3-Chlorine

for specific synthetic pathways.

Part 2: Primary Application — Synthesis of the
Finerenone Precursor

The most commercially and scientifically significant application of 3-Chloro-4-
formylbenzonitrile is its conversion into 4-cyano-2-methoxybenzaldehyde (also known as 4-
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formyl-3-methoxybenzonitrile). This methoxy-intermediate is the direct precursor used in the
asymmetric Hantzsch synthesis of Finerenone.

Protocol 1: Regioselective Methoxylation (SnAr)

Objective: Displace the C3-Chlorine with a methoxy group while preserving the aldehyde and
nitrile functionalities.

Experimental Logic: Using Sodium Methoxide (NaOMe) is standard, but temperature control is
critical.

o Risk:[1][2][3] High temperatures can trigger the Cannizzaro reaction (disproportionation of
the aldehyde) or hydrolysis of the nitrile to an amide/acid.

o Solution: Perform the reaction at controlled low temperatures using anhydrous solvents.

Parameter Specification Rationale

) ) Strong nucleophile; methanol
Sodium Methoxide (NaOMe),
Reagent . solvent prevents
25% in MeOH o
transesterification byproducts.

Polar protic solvent stabilizes

Solvent Anhydrous Methanol (MeOH) -

the transition state.

Slight excess ensures
Stoichiometry 1.05 - 1.10 equivalents conversion; large excess risks

side reactions.

Prevents attack on the nitrile or
Temperature 0°C to 25°C

aldehyde carbons.

] ) ] Neutralizes excess alkoxide
Dilute Acetic Acid or HCI (pH 6- ) )
Quench 2 immediately to stop side
reactions.

Step-by-Step Methodology:
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e Charge: Dissolve 3-Chloro-4-formylbenzonitrile (10.0 g, 60.4 mmol) in anhydrous MeOH
(100 mL) under Argon atmosphere. Cool to 0°C.

» Addition: Dropwise add NaOMe solution (13.7 mL of 25% w/w, ~63 mmol) over 30 minutes.
Do not allow the internal temperature to exceed 5°C.

e Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2-4 hours.
Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The starting material (Rf ~0.6) should
disappear, replaced by the methoxy product (Rf ~0.5).

o Workup: Cool to 10°C. Adjust pH to 6.5 using 1M HCI. Concentrate in vacuo to remove bulk
methanol.

« |solation: Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
Wash combined organics with brine, dry over Na2SOa, and concentrate.

 Purification: Recrystallize from minimal hot Ethanol or Isopropanol.
o Yield Target: >90%][1][4][5]

o Product: 4-cyano-2-methoxybenzaldehyde (CAS: 21962-45-8).[4][6]

Authoritative Grounding: This S»Ar strategy is foundational in the synthesis of non-steroidal MR
antagonists, avoiding the use of toxic methylating agents like dimethyl sulfate on phenolic

precursors [1, 2].

Part 3: Divergent Applications (SAR & Analog
Synthesis)

For researchers conducting Structure-Activity Relationship (SAR) studies, retaining the chlorine
atom or substituting it with non-methoxy groups creates a library of Finerenone analogs.
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Application A: Construction of the 1,4-Dihydropyridine
(DHP) Scaffold

3-Chloro-4-formylbenzonitrile can directly enter Hantzsch-type multicomponent reactions to
form DHP cores with a chlorine substituent. This is vital for testing the "hydrophobic pocket"
tolerance of the Mineralocorticoid Receptor.

Workflow:

o Reactants: 3-Chloro-4-formylbenzonitrile + [3-keto ester (e.g., ethyl acetoacetate) +
Ammonium Acetate (or specific aminopyridines for Finerenone-like scaffolds).

e Conditions: Reflux in Ethanol or use of microwave irradiation.

e Outcome: Formation of the 4-(3-chloro-4-cyanophenyl)-1,4-dihydropyridine core.

Application B: Suzuki-Miyaura Cross-Coupling

The chlorine handle allows for the introduction of aryl or heteroaryl groups via Palladium-
catalyzed coupling.

o Challenge: The aldehyde is reactive toward many organometallics.

e Solution: Use Potassium aryltrifluoroborates (ArBFsK). These reagents are stable and
tolerate aldehydes better than boronic acids in some protocols, or protect the aldehyde as an
acetal (using ethylene glycol/TsOH) prior to coupling.

Diagram 2: The Finerenone & Analog Workflow
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Caption: Workflow depicting the conversion to Finerenone and the creation of Chloro-analogs.

Part 4: Handling & Stability (Self-Validating
Protocols)

To ensure reproducibility, the following handling protocols must be observed. The aldehyde
group is prone to oxidation (to the benzoic acid) upon prolonged air exposure.
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Hazard/Issue

Mitigation Protocol

Validation Check

Store under Argon/Nitrogen at

1H NMR: Check for carboxylic
acid proton signal (~11-13

Oxidation .
2-8°C. ppm) or broad OH stretch in
IR.
IR Spectroscopy: Monitor the
) Avoid strong aqueous Nitrile peak (~2230 cm™1).
Hydrolysis ) ] ) o
acids/bases unless intended. Disappearance indicates
hydrolysis.
o Handle in a fume hood (Nitrile Standard PPE (Nitrile gloves,
Toxicity

functionality).

goggles).

Analytical Reference Data

» Appearance: White to off-white crystalline solid.

¢ Melting Point: ~109-111°C (for the methoxy-derivative); Chloro-derivative varies but typically
~95-100°C range (verify specific batch).

¢ IR Spectrum: Look for distinct bands at ~2230 cm~* (CN) and ~1700 cm~* (CHO).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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